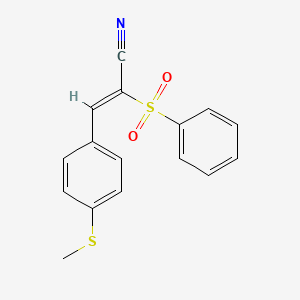

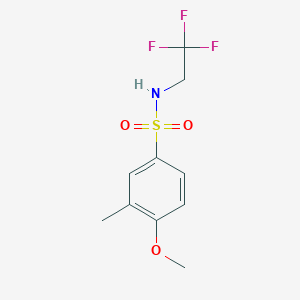

3-(4-Methylthiophenyl)-2-(phenylsulfonyl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis

This involves detailing the molecular structure of the compound, including bond lengths and angles, hybridization states, and stereochemistry.Chemical Reactions Analysis

This involves detailing the reactions that the compound undergoes, including the reagents and conditions for each reaction.Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound, such as melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Glucosinolate Hydrolysis Products

Glucosinolates, when hydrolyzed, yield various products including nitriles and thiocyanates, which have been explored for their potential use in organic synthesis and for their biological activities. Research has developed methods for the isolation and purification of these hydrolysis products from different plant sources, indicating the significance of sulfur-containing organic compounds in both synthetic and natural product chemistry (Vaughn & Berhow, 2004).

Coenzyme M Analogues

The synthesis and investigation of 2-(methylthio)ethanesulfonate analogues have shown their relevance in understanding the enzymatic systems of microorganisms, demonstrating the potential of methylthio and methylsulfonyl compounds in biochemical research (Gunsalus, Romesser, & Wolfe, 1978).

Enzymatic Resolution and Pharmaceutical Precursors

Enantiomerically pure phenylserines substituted with methylthio and methylsulfonyl groups have been prepared via enzymatic resolution. These compounds serve as precursors for antibiotics such as thiamphenicol and florfenicol, showcasing the application of sulfur-substituted compounds in the synthesis of biologically active molecules (Kaptein et al., 1998).

Inhibition Mechanism Studies

The study of (4-phenoxyphenylsulfonyl)methylthiirane and its analogues has provided insights into the inhibition mechanisms of matrix metalloproteinase 2 (MMP2), highlighting the role of sulfur-containing compounds in medicinal chemistry and enzyme inhibition research (Tao et al., 2010).

Organic Synthesis and Structural Studies

Research on the synthesis and structural analysis of methylthio- and methylsulfonylpolychlorobiphenyls explores the relationships between molecular structure and fragmentation patterns, emphasizing the relevance of these compounds in analytical and environmental chemistry (Bergman, Jansson, & Bamford, 1980).

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound, as well as the hazards associated with the compound.

Future Directions

This involves speculating on potential future research directions involving the compound.

properties

IUPAC Name |

(Z)-2-(benzenesulfonyl)-3-(4-methylsulfanylphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S2/c1-20-14-9-7-13(8-10-14)11-16(12-17)21(18,19)15-5-3-2-4-6-15/h2-11H,1H3/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVIXFANDHPSBL-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylthiophenyl)-2-(phenylsulfonyl)prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

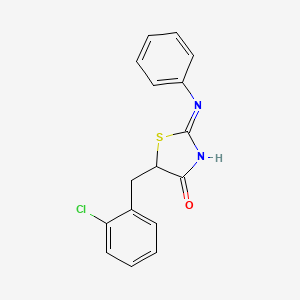

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2655391.png)

![6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2655392.png)

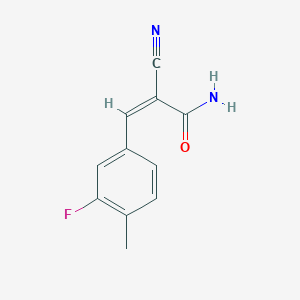

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide;hydrochloride](/img/structure/B2655393.png)

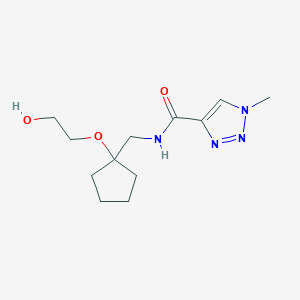

![4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2655395.png)